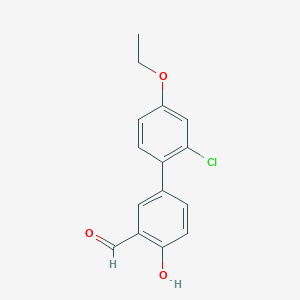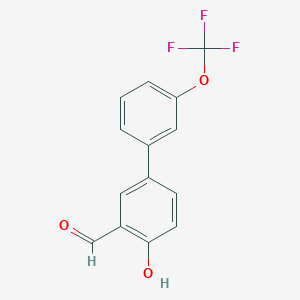![molecular formula C17H15NO3 B6378874 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1261969-43-0](/img/structure/B6378874.png)
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% (4-CPF) is a synthetic organic compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 202.26 g/mol, and has been used in a variety of studies due to its unique properties.
Scientific Research Applications
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and sensing, as a fluorescent label for proteins and other molecules, and as a fluorescent marker for tracking cellular processes. It has also been used in studies of the structure and function of proteins and other biomolecules, and as a tool for studying the structure and function of enzymes.
Mechanism of Action
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% has been found to interact with proteins and other biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can affect the structure and function of the proteins and other biomolecules, and can be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and other microorganisms, and to have an anti-inflammatory effect. It has also been found to have a positive effect on the growth and development of plants, and to have an anti-cancer effect.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% in laboratory experiments include its high purity (95%), its low price, and its versatility. It is also relatively easy to synthesize and can be used in a variety of experiments. The main limitation of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% research. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further research could be conducted on its use as a fluorescent probe for imaging and sensing, as a fluorescent label for proteins and other molecules, and as a fluorescent marker for tracking cellular processes. Finally, further studies could be conducted to investigate the potential of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% as a tool for studying the structure and function of enzymes.
Synthesis Methods
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% is synthesized by a two-step procedure. In the first step, 4-cyano-3-methoxybenzaldehyde is reacted with cyclopropylamine in the presence of sodium hydroxide to form a Schiff base. This intermediate product is then reacted with formaldehyde in the presence of sodium hydroxide to form 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%. The reaction yields 95% pure 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%, which can be further purified by recrystallization.
properties
IUPAC Name |
N-cyclopropyl-3-(3-formyl-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-10-14-9-12(4-7-16(14)20)11-2-1-3-13(8-11)17(21)18-15-5-6-15/h1-4,7-10,15,20H,5-6H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZTVNBEOCLYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685330 |
Source


|
| Record name | N-Cyclopropyl-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol | |
CAS RN |
1261969-43-0 |
Source


|
| Record name | N-Cyclopropyl-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)




![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)
